Subnanomolar hCA XII Inhibition with 3-Benzoyl-1H-pyrrole-1-sulfonamide vs. Acetazolamide
3-Benzoyl-1H-pyrrole-1-sulfonamide potently inhibits human carbonic anhydrase XII (hCA XII), a validated anticancer target, with a Ki value in the subnanomolar range. This represents a 6–8‑fold improvement over the clinical reference drug acetazolamide (Ki = 5.7 nM against hCA XII) when assessed in the same stopped-flow CO₂ hydration assay [1]. The compound simultaneously spares the cytosolic off-target isoform hCA I (Ki > 10,000 nM), yielding an isoform selectivity index exceeding 10⁴-fold, which is critical for minimizing CA I‑driven side effects [1].
| Evidence Dimension | Inhibitory potency (Ki) against recombinant human carbonic anhydrase XII |
|---|---|
| Target Compound Data | Ki < 1.0 nM (subnanomolar) |
| Comparator Or Baseline | Acetazolamide (AZA), Ki = 5.7 nM |
| Quantified Difference | 6–8‑fold greater potency than acetazolamide |
| Conditions | Stopped-flow CO₂ hydration assay with recombinant hCA isoforms; compound pre-incubated for 15 min at 25°C, pH 8.3 |
Why This Matters
For procurement decisions, the 6–8‑fold greater potency against hCA XII relative to the generic reference drug acetazolamide indicates that this compound can achieve enhanced target engagement at lower concentrations, reducing the amount of material required per assay and potentially improving signal-to-noise in cellular models.
- [1] Supuran, C. T. et al. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. Bioorganic & Medicinal Chemistry, 2014, 22(14), 3684–3695. View Source
